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Compound of Interest

Compound Name: Mdmb-chmica

Cat. No.: B608949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of

MDMB-CHMICA, a potent synthetic cannabinoid. The information is intended to support

research, analytical method development, and forensic applications.

Core Physicochemical and Pharmacological
Properties
MDMB-CHMICA, with the systematic name methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-

carbonyl]amino]-3,3-dimethylbutanoate, is a synthetic indole carboxamide. It functions as a

high-potency agonist at the cannabinoid CB1 and CB2 receptors, exhibiting greater binding

affinity and efficacy than Δ9-tetrahydrocannabinol, which leads to its pronounced psychoactive

and toxicological effects.[1] The molecule contains a stereogenic center, and while it may be

found on the market as the (S)-enantiomer, the presence of the (R)-enantiomer cannot be ruled

out.[2] In its pure form, MDMB-CHMICA is described as an odorless, white, crystalline solid.[2]

Solubility Data
MDMB-CHMICA is characterized by its poor solubility in water.[2][3][4] Its high lipophilicity,

attributed to the non-polar cyclohexyl and alkyl chains, enhances its solubility in organic

solvents and lipids, facilitating its passage across biological membranes.[1] Quantitative

solubility data is summarized in the table below.
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Solvent Solubility

Dimethylformamide (DMF) ~20 mg/mL

Dimethylsulfoxide (DMSO) ~5 mg/mL

Ethanol 20 mg/mL

Methanol 1 mg/mL

Water Poorly soluble

Sources:[3][4][5]

Stability Profile
MDMB-CHMICA is susceptible to degradation under various conditions, primarily through

hydrolysis of its ester and carboxamide linkages.[3]

Hydrolytic Stability:

High humidity and elevated temperatures can lead to the hydrolysis of the carboxylic ester.

[3][4]

The ester linkage is readily hydrolyzed under mild basic conditions.[3]

The carboxamide linkage can be hydrolyzed under strong acidic or basic conditions with

heating.[3]

Metabolically, the primary degradation pathway involves the cleavage of the methyl ester and

oxidation of the cyclohexyl methyl side chain.[6][7]

Thermal Stability:

The compound is prone to degradation under thermal stress, which is particularly relevant as

smoking is a common route of administration.[1][6]

Pyrolytic cleavage of the methyl ester and amide bond occurs during combustion, leading to

degradation products that may also be formed metabolically.[6] A novel combustion product,
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a dihydro-1H-pyridoindole-dione, has been identified.[8]

Storage:

For long-term stability, it is recommended to store MDMB-CHMICA at -20°C.[5] When stored

under these conditions, it is reported to be stable for at least five years.[5] Storage in solution

can lead to hydrolysis of the carboxylic ester.[3][4]

Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of MDMB-CHMICA
are not extensively published. However, based on the analytical techniques cited in the

literature, the following generalized protocols can be applied.

Solubility Determination (Shake-Flask Method):

Preparation of Supersaturated Solution: Add an excess amount of MDMB-CHMICA to a

known volume of the solvent of interest (e.g., DMF, DMSO, ethanol, methanol, water) in a

sealed vial.

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a defined period (e.g.,

24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension to separate the undissolved solid from the

saturated solution.

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an

appropriate mobile phase, and analyze the concentration of MDMB-CHMICA using a

validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Calculation: The solubility is expressed as the concentration of the analyte in the saturated

solution (e.g., in mg/mL).

Stability Assessment (Forced Degradation Study):

Sample Preparation: Prepare solutions of MDMB-CHMICA in relevant solvents at a known

concentration.
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Stress Conditions: Expose the solutions to various stress conditions, including:

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and incubate at a controlled

temperature (e.g., 60°C).

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and incubate at a controlled

temperature (e.g., 60°C).

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room

temperature.

Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

Photostability: Expose the solution to a controlled light source (e.g., UV lamp).

Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

Analysis: Analyze the samples using a stability-indicating method, such as LC-MS/MS, to

quantify the remaining parent compound and identify any degradation products. The

analytical profile can be further characterized using techniques like Nuclear Magnetic

Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy.[2]

Data Evaluation: Plot the concentration of MDMB-CHMICA against time to determine the

degradation kinetics.

Visualizations
Signaling Pathway of MDMB-CHMICA at the CB1 Receptor
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MDMB-CHMICA Signaling at the CB1 Receptor
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Caption: MDMB-CHMICA activates the CB1 receptor, leading to downstream signaling

cascades.

Experimental Workflow for Solubility Determination

Workflow for Solubility Determination
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Caption: A generalized workflow for determining the solubility of MDMB-CHMICA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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